4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the condensation of salicylaldehyde with benzylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(benzylamino)-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: 4-(benzylamino)-2-hydroxy-2H-chromene-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(benzylamino)butoxy-9H-carbazole derivatives: Known for their antimicrobial activity.
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives: Studied for their antibacterial properties.
Uniqueness
4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde stands out due to its unique chromene core, which imparts distinct biological activities. Its ability to undergo various chemical modifications makes it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
4-(benzylamino)-2-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-11-14-16(18-10-12-6-2-1-3-7-12)13-8-4-5-9-15(13)21-17(14)20/h1-9,11,18H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDBNOOCLHWAJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353131 |
Source
|
Record name | 4-(Benzylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111222-25-4 |
Source
|
Record name | 4-(Benzylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.